molecular formula C12H10BrNO2 B8788897 3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester

3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester

Cat. No.: B8788897
M. Wt: 280.12 g/mol
InChI Key: MJGTUYOCBQBORS-UHFFFAOYSA-N
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Description

3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a bromophenyl group, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-bromobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester in biological systems is not well-documented. its reactivity can be attributed to the presence of the cyano and ester groups, which can participate in various biochemical pathways. The bromophenyl group may also interact with specific molecular targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate
  • Ethyl 3-(4-fluorophenyl)-2-cyanoprop-2-enoate
  • Ethyl 3-(4-methylphenyl)-2-cyanoprop-2-enoate

Uniqueness

3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3

InChI Key

MJGTUYOCBQBORS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromobenzaldehyde (3 g, 16.21 mmol) and ethyl cyanoacetate (1.9 ml, 17.84 mmol) in toluene was added piperidine (27 μl) and the reaction mixture was refluxed for 1 hour with a Dean-Stark separator. The solvent was removed under reduced pressure, the residue triturated with warm ethyl acetate, filtered to yield the desired product as a yellow solid (4.03 g, 89% yield). LC/MS: (PS-A2) Rt 3.44.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
27 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
89%

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